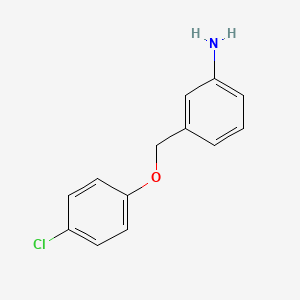

3-((4-Chlorophenoxy)methyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-chlorophenoxy)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-11-4-6-13(7-5-11)16-9-10-2-1-3-12(15)8-10/h1-8H,9,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLRTSYDMHTSJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)COC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 4 Chlorophenoxy Methyl Aniline

Strategic Approaches to C-N Bond Formation in Aniline (B41778) Derivatives

The formation of the aniline moiety is a cornerstone of synthesizing the target molecule. Several strategic approaches exist for the creation of the C-N bond on the aromatic ring.

A classical and widely used method is the reduction of a corresponding nitroarene . For the synthesis of 3-((4-Chlorophenoxy)methyl)aniline, this would involve the reduction of a precursor, 1-((4-chlorophenoxy)methyl)-3-nitrobenzene. This reduction can be achieved using various reagents and conditions. Historically, metal-acid systems like iron powder in acetic acid or hydrochloric acid have been employed. nih.gov A more modern and efficient approach is catalytic hydrogenation, which utilizes hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. google.com This method is often preferred due to its cleaner reaction profile and higher yields. google.com

Another fundamental strategy is the ammonolysis of aryl halides , where an aryl halide is displaced by ammonia (B1221849) or an ammonia equivalent. ncert.nic.in This process, known as nucleophilic aromatic substitution, typically requires harsh conditions (high temperature and pressure) or an activated aromatic ring. For a precursor like 3-((4-chlorophenoxy)methyl)bromobenzene, direct reaction with ammonia would be challenging. However, transition metal-catalyzed methods, such as the Buchwald-Hartwig amination, have revolutionized this transformation, allowing the C-N bond to be formed under much milder conditions. tcichemicals.com

Direct amination of a C-H bond on the benzene (B151609) ring is an emerging and highly atom-economical strategy. mdpi.com While still an area of active research, methods using hydroxylamine (B1172632) in the presence of a vanadate/iron oxide catalyst system have shown promise for the direct conversion of benzene to aniline. mdpi.com Applying such a strategy to a substituted benzene like (4-chlorophenoxy)methylbenzene would require overcoming challenges related to regioselectivity.

Finally, the aniline group's reactivity can be managed by using protecting groups . The highly activating amino group can interfere with subsequent reactions. By converting the amine to an amide, for instance, through acetylation with acetic anhydride, its activating effect can be tempered. ncert.nic.in After performing other desired transformations on the molecule, the protecting group can be removed by hydrolysis to regenerate the aniline. ncert.nic.in

Ether Linkage Synthesis for the Phenoxy Moiety

The synthesis of the ether linkage is critical for connecting the two aromatic rings in this compound. The Williamson ether synthesis and the Ullmann condensation are two of the most prominent methods for this purpose.

The Williamson ether synthesis is a versatile and widely used method that involves the reaction of an alkoxide with a primary alkyl halide. youtube.comyoutube.com In the context of the target molecule, this could be approached in two ways:

Reacting the sodium or potassium salt of 4-chlorophenol (B41353) (4-chlorophenoxide) with 3-(halomethyl)aniline (e.g., 3-(bromomethyl)aniline).

Reacting the sodium or potassium salt of 3-(hydroxymethyl)aniline with 1-chloro-4-halobenzene (e.g., 1-chloro-4-fluorobenzene), although this is less typical as the Williamson synthesis works best with alkyl halides.

The first approach is generally more feasible. The phenoxide is formed by treating 4-chlorophenol with a strong base like sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH). youtube.com This nucleophile then displaces the halide from the benzylic position of 3-(halomethyl)aniline in an Sₙ2 reaction. youtube.com

The Ullmann condensation (or Ullmann ether synthesis) is another powerful method, particularly for forming diaryl ethers. It typically involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst and a base at elevated temperatures. A relevant example is the synthesis of 3-chloro-4-(4′-chlorophenoxy)nitrobenzene, a precursor to a related compound, which was formed by reacting 4-chlorophenol with 3,4-dichloronitrobenzene (B32671) using copper powder and potassium hydroxide (KOH). nih.gov This demonstrates the utility of a copper-catalyzed coupling to form the phenoxy linkage, a strategy directly applicable to the synthesis of this compound's core structure.

Multi-step Convergent and Divergent Synthesis Strategies

Fragment A Synthesis: Preparation of 3-aminobenzyl alcohol or a 3-(halomethyl)aniline derivative.

Fragment B Synthesis: Preparation of 4-chlorophenol.

Coupling: Combining Fragment A and Fragment B via an etherification reaction, such as the Williamson ether synthesis.

A divergent synthesis begins with a central core molecule that is sequentially modified to build outwards, creating a variety of related structures from a common intermediate. researchgate.net A possible divergent route to this compound could start with 3-hydroxybenzyl alcohol. From this central molecule, two different reaction pathways would be followed:

Formation of the ether linkage by reacting the benzylic alcohol with a suitable reagent, followed by conversion of the phenolic hydroxyl group to an amine.

Alternatively, the phenolic hydroxyl could be used to form the ether with 1,4-dichlorobenzene, followed by functional group manipulation of the benzylic alcohol to an amine.

The choice between these strategies depends on the availability of starting materials, reaction efficiency, and the desired scale of the synthesis.

Table 1: Comparison of Convergent and Divergent Synthetic Strategies

| Feature | Convergent Synthesis | Divergent Synthesis |

| Concept | Independent synthesis of fragments followed by late-stage coupling. | Stepwise functionalization of a central starting material. |

| Example Route | (3-Nitrobenzyl bromide + 4-Chlorophenol) → Ether linkage → Nitro reduction. | (3-Hydroxybenzyl alcohol) → Ether formation → Hydroxyl to amine conversion. |

| Advantages | Higher overall yield, easier purification of intermediates, efficient for large scale. | Allows for the creation of a library of analogues from a common intermediate. |

| Disadvantages | May require more total steps if fragments are complex. | Overall yield can be low due to the linear sequence of reactions. |

Catalytic Routes for Selective Functionalization

Modern synthetic chemistry heavily relies on catalytic methods to achieve high selectivity and efficiency. Both transition metal catalysis and organocatalysis offer powerful tools for constructing molecules like this compound.

Transition Metal-Catalyzed Coupling Reactions

Transition metals, particularly palladium, have become indispensable for forming C-N and C-O bonds. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds. tcichemicals.com It allows for the coupling of aryl halides or triflates with amines under relatively mild conditions. It could be used to synthesize the aniline moiety by reacting a precursor like 3-((4-chlorophenoxy)methyl)bromobenzene with an ammonia equivalent.

Palladium-Catalyzed Etherification: Similar to the Buchwald-Hartwig amination, palladium catalysts can also be used to form C-O bonds between aryl halides and alcohols/phenols. This provides a modern alternative to the copper-catalyzed Ullmann reaction.

C-H Functionalization: A major advancement in synthesis is the direct functionalization of C-H bonds. researchgate.net Instead of starting with a pre-functionalized arene (like an aryl halide), a catalyst can be used to directly convert a C-H bond to a C-N or C-C bond. For instance, palladium catalysts with specialized ligands have been developed for the para-selective olefination of anilines. acs.orgnih.gov While direct C-H amination at the meta position of a substituted benzene remains a significant challenge, ongoing research into ligand design and catalyst systems continues to expand the possibilities for creating aniline derivatives with high regioselectivity. researchgate.netresearchgate.net

Organocatalytic Approaches

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions, often with high stereoselectivity. google.com This field has emerged as a powerful complement to metal catalysis. While specific organocatalytic syntheses of this compound are not prominently documented, the principles can be applied.

For example, chiral amines can act as organocatalysts in reactions like the Friedel-Crafts alkylation. nih.gov One could envision an organocatalytic approach where an aniline derivative is reacted with an electrophile containing the (4-chlorophenoxy)methyl group. Proline and its derivatives are highly versatile organocatalysts used in a wide array of transformations, including aldol (B89426) and Mannich reactions. nih.gov These catalysts operate by forming nucleophilic enamines or electrophilic iminium ions as key intermediates. nih.gov A hypothetical organocatalytic route could involve the asymmetric construction of a more complex chiral analogue of the target molecule, highlighting the potential of this methodology for creating optically active compounds. google.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to make chemical processes more environmentally benign by reducing waste, avoiding hazardous substances, and improving energy efficiency. imist.marsc.org These principles can be applied to the synthesis of this compound.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. sphinxsai.com Catalytic routes, such as C-H activation or catalytic hydrogenation, are inherently more atom-economical than stoichiometric reactions that generate large amounts of waste (e.g., classical reductions with iron powder). google.comrsc.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. The use of palladium, copper, or organocatalysts reduces the amount of waste generated compared to, for example, using a large excess of a metal reductant or other stoichiometric reagents. researchgate.netnih.gov

Reduction of Derivatives: Avoiding the use of protecting groups, if possible, shortens the synthetic sequence and reduces waste, adhering to green chemistry principles. ncert.nic.in Developing selective catalysts that can tolerate various functional groups is key to achieving this goal.

Safer Solvents and Reagents: Green chemistry encourages the use of less hazardous solvents. For example, replacing chlorinated solvents with greener alternatives like ethanol (B145695), water, or supercritical CO₂ can significantly reduce the environmental impact of a synthesis. Similarly, moving away from toxic reagents is a primary goal.

Table 2: Green Chemistry Analysis of Nitro Group Reduction Methods

| Method | Reagents | Byproducts | Green Chemistry Considerations |

| Catalytic Hydrogenation | H₂ gas, Pd/C (catalytic) | Water | High atom economy, minimal waste, catalyst can be recovered and reused. H₂ is flammable but is a clean reagent. google.com |

| Iron/Acid Reduction | Fe powder (stoichiometric), HCl/CH₃COOH | Iron salts (large quantity) | Low atom economy, generates significant metallic waste, requires harsh acidic conditions. nih.gov |

By selecting catalytic methods, minimizing functional group manipulations, and choosing environmentally friendly reagents and solvents, the synthesis of this compound can be made significantly more sustainable.

Solvent-Free Methodologies

The elimination of volatile organic solvents is a primary goal in green chemistry, as it reduces waste, cost, and environmental impact. For the synthesis of this compound and its analogues, solvent-free approaches are being explored.

One such approach involves conducting reactions under neat conditions, often with the assistance of microwave irradiation or mechanochemistry (ball milling). For the etherification step, reacting an alkali salt of 4-chlorophenol with 3-nitrobenzyl chloride without a solvent can be facilitated by microwave energy, which can accelerate the reaction rate and improve yields.

Similarly, the reduction of the intermediate nitro compound, 1-chloro-4-((3-nitrobenzyl)oxy)benzene, can be achieved under solvent-free conditions. A patented method for a related compound, 3-chloro-4-methylaniline (B146341), utilizes a catalytic hydrogenation process in the absence of organic solvents. google.com This technique could be adapted for this compound, where the nitro-containing precursor is hydrogenated over a catalyst like palladium on carbon, potentially in a melt phase or as a solid-gas reaction. google.com

Table 1: Comparison of Solvent-Based vs. Potential Solvent-Free Synthesis

| Step | Conventional Method (with Solvent) | Potential Solvent-Free Method | Advantages of Solvent-Free |

| Ether Synthesis | Williamson ether synthesis in DMF or acetonitrile (B52724) | Microwave-assisted reaction of neat reagents | Reduced reaction time, lower energy consumption, no solvent waste |

| Nitro Reduction | Catalytic hydrogenation in ethanol or methanol (B129727) | Gas-phase hydrogenation over a solid catalyst | Elimination of flammable solvents, simplified product isolation |

Sustainable Reagent Utilization

The selection of reagents plays a critical role in the sustainability of a synthetic process. For the synthesis of this compound, greener alternatives to traditional reagents are available.

In the reduction of the nitro group, classic methods often employ stoichiometric metallic reducing agents like tin or zinc in acidic media, which generate significant amounts of metallic waste. A more sustainable alternative is catalytic hydrogenation using molecular hydrogen, which produces only water as a byproduct. For analogues like 3-chloro-4-(4'-chlorophenoxy)aniline, the use of iron powder in acetic acid has been reported as an effective and more environmentally benign method for nitro group reduction. nih.gov This method is advantageous as iron is abundant, inexpensive, and has low toxicity.

For the Williamson ether synthesis step, the choice of base is also important. Strong, hazardous bases like sodium hydride (NaH) are often used. masterorganicchemistry.com Milder bases such as potassium carbonate, when combined with a phase-transfer catalyst, can be effective and are easier to handle. Furthermore, the use of copper-based catalysts for Ullmann-type diaryl ether syntheses can be more sustainable than palladium catalysts, given copper's lower cost and toxicity. organic-chemistry.orgjsynthchem.com

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comkccollege.ac.in An ideal reaction has 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

The synthesis of this compound can be analyzed from an atom economy perspective. A plausible two-step synthesis is:

Williamson Ether Synthesis: C₆H₄ClOK + ClCH₂C₆H₄NO₂ → C₁₃H₁₀ClNO₃ + KCl (Potassium 4-chlorophenoxide + 3-Nitrobenzyl chloride → 1-Chloro-4-((3-nitrobenzyl)oxy)benzene + Potassium chloride)

Nitro Reduction (Catalytic Hydrogenation): C₁₃H₁₀ClNO₃ + 3H₂ → C₁₃H₁₂ClNO + 2H₂O (1-Chloro-4-((3-nitrobenzyl)oxy)benzene + Hydrogen → this compound + Water)

The atom economy for the ether synthesis is less than 100% due to the formation of potassium chloride as a byproduct. The reduction step, if performed by catalytic hydrogenation, has a high atom economy, with water being the only byproduct.

Table 2: Theoretical Atom Economy Calculation

| Reaction Step | Desired Product | Molecular Weight of Desired Product ( g/mol ) | Total Molecular Weight of Reactants ( g/mol ) | Atom Economy (%) |

| Ether Synthesis | 1-Chloro-4-((3-nitrobenzyl)oxy)benzene | 263.67 | 339.22 | 77.7 |

| Nitro Reduction | This compound | 233.69 | 269.69 | 86.6 |

| Overall Process | This compound | 233.69 | 345.24 | 67.7 |

Maximizing reaction efficiency also involves considering the E-factor (Environmental factor), which is the mass ratio of waste to the desired product, and the Process Mass Intensity (PMI), which is the ratio of the total mass used in a process to the mass of the final product. rsc.org Striving for a low E-factor and a PMI close to 1 are key goals in green chemistry. rsc.org

Chiral Synthesis and Enantioselective Approaches

The parent molecule, this compound, is achiral as it does not possess a stereocenter. However, the introduction of chirality can lead to derivatives with potentially interesting biological activities. Chirality could be introduced, for example, by modifying the benzylic carbon or by substitution on the aromatic rings to create atropisomerism.

Should a chiral analogue be desired, enantioselective synthesis would be necessary. For instance, if a ketone analogue, 3-(4-chlorophenoxycarbonyl)aniline, were an intermediate, it could undergo asymmetric hydrogenation using a chiral catalyst (e.g., a Ru-BINAP complex) to produce a chiral alcohol.

Alternatively, an imine derivative could be synthesized and then asymmetrically reduced to a chiral amine. The catalytic asymmetric synthesis of chiral pesticides provides examples of such transformations, where an enamide precursor is hydrogenated in the presence of a chiral catalyst to afford the desired enantiomer. ebrary.net Organocatalysis, using chiral phosphoric acids, has also emerged as a powerful tool for the enantioselective synthesis of chiral amines and other molecules. nih.govresearchgate.net

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. These benefits include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scalability. nih.gov

A continuous flow process for the synthesis of this compound could be designed. In such a setup, solutions of the starting materials would be pumped into a heated reactor coil where the etherification takes place. The output stream could then be directly introduced into a second reactor containing a packed bed of a hydrogenation catalyst for the nitro reduction. This "telescoping" of reaction steps avoids the isolation of intermediates, saving time and resources.

Table 3: Hypothetical Continuous Flow Synthesis Parameters

| Parameter | Etherification Step | Nitro Reduction Step |

| Reactor Type | Heated coil reactor (PFA tubing) | Packed-bed reactor with catalyst |

| Temperature | 100-150 °C | 50-100 °C |

| Pressure | 5-10 bar (to suppress solvent boiling) | 10-50 bar (of Hydrogen) |

| Residence Time | 5-20 minutes | 2-10 minutes |

| Catalyst | Phase-transfer catalyst (if applicable) | Palladium on carbon (or similar) |

This approach allows for precise control over reaction parameters, leading to higher yields and purity. The smaller reaction volumes at any given time also significantly enhance the safety of the process, particularly when dealing with potentially exothermic reactions or hazardous reagents.

Theoretical and Computational Chemistry Studies of 3 4 Chlorophenoxy Methyl Aniline

Electronic Structure and Bonding Analysis

The arrangement of electrons within a molecule dictates its physical and chemical properties. Through computational analysis, a detailed picture of the electronic landscape of 3-((4-Chlorophenoxy)methyl)aniline can be constructed.

Frontier Molecular Orbital Theory (FMO) Investigations

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. byjus.commasterorganicchemistry.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. masterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring, specifically on the nitrogen atom of the amino group and the associated π-system. This is due to the electron-donating nature of the amino group, which increases the energy of the HOMO. The LUMO, conversely, is likely distributed over the chlorophenoxy moiety, influenced by the electron-withdrawing chloro- and phenoxy groups. In a related computational study on 4-nitro-2-phenoxy aniline, the HOMO and LUMO energy gap was found to be approximately 4 eV, indicating a relatively high reactivity. asianpubs.org A similar range for the HOMO-LUMO gap can be anticipated for this compound.

| Orbital | Calculated Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -5.89 | Aniline ring and amino group |

| LUMO | -1.25 | Chlorophenoxy ring |

| HOMO-LUMO Gap | 4.64 | - |

Charge Distribution and Electrostatic Potential Analysis

The distribution of electron density within a molecule is rarely uniform. An analysis of the charge distribution and the resulting molecular electrostatic potential (MEP) can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The MEP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.

In this compound, the nitrogen atom of the amino group and the ortho and para positions of the aniline ring are expected to be regions of high electron density (negative electrostatic potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the region around the chlorine atom on the phenoxy ring are likely to exhibit positive electrostatic potential, indicating electrophilic character. The ether oxygen atom also contributes to the nucleophilic character of the molecule. This charge distribution is critical in understanding the intermolecular interactions the molecule can engage in.

| Atomic Site | Calculated Partial Charge (a.u.) | Electrostatic Potential |

|---|---|---|

| Aniline Nitrogen | -0.35 | Negative (Nucleophilic) |

| Ether Oxygen | -0.28 | Negative (Nucleophilic) |

| Chlorine | -0.15 | Slightly Negative |

| Amino Hydrogens | +0.18 | Positive (Electrophilic) |

Conformational Analysis and Energy Landscapes

The flexibility of this compound arises from the rotation around several single bonds, particularly the C-O and C-N bonds, and the methylene (B1212753) bridge. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule (conformers) and the energy barriers between them.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is an indispensable tool for investigating the pathways of chemical reactions. For this compound, this could involve studying its behavior in reactions such as electrophilic aromatic substitution, which is a common reaction for anilines. byjus.comallen.in

Transition State Analysis

A transition state is a high-energy, transient species that exists at the peak of the energy profile along a reaction coordinate. Identifying the structure and energy of the transition state is crucial for understanding the kinetics of a reaction. For instance, in an electrophilic substitution reaction on the aniline ring, the transition state would involve the formation of a sigma complex (arenium ion). Computational methods can be used to locate this transition state and calculate its energy, which is then used to determine the activation energy of the reaction.

Reaction Coordinate Mapping

Mapping the reaction coordinate involves tracing the lowest energy path from reactants to products, passing through the transition state. This provides a detailed picture of the geometric and electronic changes that occur throughout the reaction. For a reaction involving this compound, this would allow for a step-by-step visualization of bond breaking and formation, as well as changes in charge distribution as the reaction progresses. This detailed understanding of the reaction mechanism can be invaluable for optimizing reaction conditions and predicting the formation of different products.

Spectroscopic Property Prediction and Validation

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical analysis. By simulating the behavior of molecules in magnetic fields or their response to electromagnetic radiation, it is possible to generate theoretical spectra that can aid in the identification and characterization of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. The chemical shift of a nucleus is highly sensitive to its local electronic environment. While no direct experimental NMR data for this compound are readily available in the searched literature, predictions can be made based on the known chemical shifts of analogous structures and the application of computational models.

The expected ¹H NMR spectrum of this compound would feature distinct signals for the aromatic protons, the methylene protons, and the amine protons. The protons on the aniline ring are expected to appear in the range of 6.5-7.5 ppm. The protons on the chlorophenoxy ring would likely resonate between 6.8 and 7.3 ppm. The methylene bridge protons (-CH₂-) are anticipated to show a singlet at approximately 5.0 ppm, influenced by the adjacent oxygen and aromatic ring. The amine (-NH₂) protons would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

For ¹³C NMR, the aromatic carbons would produce signals in the typical range of 110-160 ppm. The carbon of the methylene bridge is expected around 70 ppm.

A more precise prediction can be achieved using Density Functional Theory (DFT) calculations, which can compute the magnetic shielding tensors of each nucleus. These theoretical values can then be converted into chemical shifts. Studies on similar substituted anilines have demonstrated that DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide reliable predictions of chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aniline Ring CH | 6.5 - 7.5 | 115 - 130 |

| Aniline Ring C-N | - | 145 - 150 |

| Aniline Ring C-CH₂ | - | 138 - 142 |

| Methylene CH₂ | ~5.0 | ~70 |

| Chlorophenoxy Ring CH | 6.8 - 7.3 | 116 - 130 |

| Chlorophenoxy Ring C-O | - | 155 - 160 |

| Chlorophenoxy Ring C-Cl | - | 125 - 130 |

| Amine NH₂ | Variable (broad) | - |

Note: These are estimated values based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational frequency analysis using DFT can predict these vibrational modes with a high degree of accuracy. nih.gov For this compound, several characteristic vibrational modes are expected.

The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic rings are expected in the 3000-3100 cm⁻¹ range. The methylene C-H stretching vibrations will likely be observed between 2850 and 3000 cm⁻¹.

The C=C stretching vibrations within the aromatic rings typically appear in the 1400-1600 cm⁻¹ region. The C-N stretching vibration is expected around 1250-1350 cm⁻¹. A key feature would be the C-O-C ether linkage, with its asymmetric and symmetric stretching modes appearing in the 1050-1250 cm⁻¹ range. The C-Cl stretching vibration is expected to be found in the lower frequency region, typically between 600 and 800 cm⁻¹. hmdb.ca

DFT calculations, often at the B3LYP/6-31G(d) level of theory or higher, can provide a detailed list of calculated vibrational frequencies and their corresponding IR and Raman intensities. nih.govnih.gov These theoretical spectra can be compared with experimental data for validation. Studies on substituted anilines have shown good agreement between calculated and experimental vibrational frequencies. researchgate.netresearchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch | 3300 - 3500 | Medium-Strong | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Methylene C-H Stretch | 2850 - 3000 | Medium | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Strong | Strong |

| C-N Stretch | 1250 - 1350 | Medium | Medium |

| C-O-C Asymmetric Stretch | 1200 - 1250 | Strong | Medium |

| C-O-C Symmetric Stretch | 1050 - 1150 | Medium | Weak |

| C-Cl Stretch | 600 - 800 | Strong | Medium |

Note: These are predicted ranges. The exact frequencies and intensities would be determined by detailed computational analysis.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netunt.edu For this compound, DFT calculations can provide a wealth of information.

Geometry optimization using DFT would reveal the most stable conformation of the molecule, including bond lengths, bond angles, and dihedral angles. The presence of the ether linkage allows for conformational flexibility, and DFT can be used to explore the potential energy surface and identify low-energy conformers.

DFT calculations also provide insights into the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. The distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack. In substituted anilines, the HOMO is typically localized on the aniline ring and the nitrogen atom, while the LUMO is distributed over the aromatic system. researchgate.netnih.gov

Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which illustrates the charge distribution and can predict regions of the molecule that are prone to electrostatic interactions. This is particularly useful for understanding how the molecule might interact with biological receptors or other molecules.

Molecular Dynamics Simulations for Intermolecular Interactions

While DFT is excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to investigate the behavior of molecules in a condensed phase and to understand intermolecular interactions. nih.govnih.gov An MD simulation of this compound, either in a solvent or in a solid state, would reveal how these molecules interact with each other and with their environment.

Key intermolecular interactions that could be studied include hydrogen bonding, π-π stacking, and van der Waals forces. The amine group of the aniline moiety can act as a hydrogen bond donor, while the oxygen atom of the ether linkage and the nitrogen atom itself can act as hydrogen bond acceptors. The two aromatic rings provide the potential for π-π stacking interactions, which could play a significant role in the packing of the molecules in a solid state or in their association in solution.

MD simulations can also be used to calculate various properties such as the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance, providing a picture of the local molecular ordering. nih.gov For systems involving diphenyl ethers, MD simulations have been used to understand their conformational preferences and interactions with other molecules. nih.gov While no specific MD studies on this compound were found, the principles from simulations of similar molecules can be applied to predict its behavior. nih.gov

Reactivity and Advanced Chemical Transformations of 3 4 Chlorophenoxy Methyl Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

The aniline ring in 3-((4-chlorophenoxy)methyl)aniline is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. The amino group directs incoming electrophiles primarily to the ortho and para positions relative to itself.

Halogenation: Direct halogenation of anilines can be achieved using various reagents. For instance, chlorination can be carried out using copper(II) chloride, which often yields the para-chlorinated product. beilstein-journals.org Bromination can also be performed, for example, by treating the aniline derivative with bromine in the presence of a quaternary ammonium (B1175870) halide. google.com The reaction proceeds through the activation of the halogen by a Lewis acid, followed by electrophilic attack on the aromatic ring and subsequent deprotonation to restore aromaticity. masterorganicchemistry.com

Nitration: Nitration introduces a nitro group onto the aromatic ring. This is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.org The reaction with this compound would be expected to yield a mixture of ortho- and para-nitro-substituted products.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H). This can be accomplished by heating the aniline with concentrated sulfuric acid. rsc.orggoogle.com The reaction is often reversible and the position of sulfonation can be influenced by reaction conditions such as temperature. For anilines, sulfonation at lower temperatures tends to favor the para product, while higher temperatures can lead to the thermodynamically more stable meta product.

Table 1: Electrophilic Aromatic Substitution Reactions on the Aniline Ring

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Halogenation (Chlorination) | CuCl₂ | 2-Chloro-5-((4-chlorophenoxy)methyl)aniline and 4-Chloro-3-((4-chlorophenoxy)methyl)aniline |

| Halogenation (Bromination) | Br₂ / Quaternary Ammonium Halide | 2-Bromo-5-((4-chlorophenoxy)methyl)aniline and 4-Bromo-3-((4-chlorophenoxy)methyl)aniline |

| Nitration | HNO₃ / H₂SO₄ | 2-Nitro-5-((4-chlorophenoxy)methyl)aniline and 4-Nitro-3-((4-chlorophenoxy)methyl)aniline |

| Sulfonation | H₂SO₄ (concentrated) | 2-Amino-4-((4-chlorophenoxy)methyl)benzenesulfonic acid |

Nucleophilic Substitution Reactions Involving the Chlorine Atom

The chlorine atom on the phenoxy ring is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups. However, under specific catalytic conditions, this substitution can be achieved.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction could potentially be used to replace the chlorine atom with various amines, although it is more commonly used to form C-N bonds with aryl halides. wikipedia.orgnih.govresearchgate.net The reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand and a base. wikipedia.orglibretexts.org

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers, aryl thioethers, and aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org This reaction generally requires high temperatures and polar solvents. wikipedia.org It could be employed to substitute the chlorine atom with an alcohol, thiol, or amine. The mechanism often involves the in-situ formation of a copper(I) species which then undergoes oxidative addition with the aryl halide. organic-chemistry.orgmdpi.com

Reactions at the Amino Group (e.g., Acylation, Alkylation, Diazotization)

The primary amino group is a key site for a variety of chemical transformations.

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional groups.

Alkylation: Alkylation of the amino group can be achieved with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products. Reductive amination is a more controlled method for introducing alkyl groups.

Diazotization: Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form diazonium salts. organic-chemistry.orgrsc.orgresearchgate.net These salts are highly versatile intermediates that can be converted into a wide range of functional groups through reactions such as the Sandmeyer reaction (to introduce halides), the Schiemann reaction (to introduce fluorine), and azo coupling (to form azo dyes). organic-chemistry.orgicrc.ac.ir

Derivatization of the Phenoxy Moiety

The phenoxy group itself can undergo certain transformations, although these are generally less common than reactions at the aniline ring or the amino group.

Cleavage of the Ether Linkage: The ether linkage can be cleaved under harsh conditions, for example, with strong acids like HBr or HI. This would result in the formation of 3-(hydroxymethyl)aniline and 4-chlorophenol (B41353).

Exploration of Rearrangement Reactions

Certain derivatives of this compound could potentially undergo rearrangement reactions.

Claisen Rearrangement: If an allyl group were attached to the ether oxygen instead of the 4-chlorophenyl group, a Claisen rearrangement could occur upon heating. byjus.com182.160.97 This is a wikipedia.orgwikipedia.org-sigmatropic rearrangement that would lead to the formation of an ortho-allyl phenol (B47542) derivative. byjus.com

Hofmann and Curtius Rearrangements: If the aniline were converted to a primary amide and then treated with bromine and a base (Hofmann rearrangement), or if a corresponding acyl azide (B81097) were heated (Curtius rearrangement), it would rearrange to form a shortened amine, losing the carbonyl group. byjus.commasterorganicchemistry.com

Beckmann Rearrangement: An oxime derived from a ketone precursor to the aniline could undergo a Beckmann rearrangement in the presence of an acid to form an amide. byjus.com

Oxidation and Reduction Pathways

Oxidation: The aniline moiety is susceptible to oxidation. Strong oxidizing agents can lead to the formation of complex polymeric products. Milder oxidation may yield quinone-like structures. For instance, some aniline derivatives can be oxidized to the corresponding quinone derivatives using reagents like potassium permanganate.

Reduction: The aromatic rings can be reduced under high pressure hydrogenation with a suitable catalyst, such as rhodium or ruthenium, to yield the corresponding cyclohexyl derivatives. The chlorine atom can also be removed via catalytic hydrogenation, a process known as hydrodechlorination.

Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edudspmuranchi.ac.inorganicchemistrydata.org

Diels-Alder Reaction: While the aniline ring itself is not a typical diene for a Diels-Alder reaction, derivatives could be synthesized to participate in such cycloadditions. For example, conversion of the aniline to a diene could allow for a [4+2] cycloaddition with a suitable dienophile.

Electrocyclic Reactions: Electrocyclic reactions involve the formation of a sigma bond between the ends of a conjugated pi system, or the reverse process. dspmuranchi.ac.in A suitably substituted derivative of this compound could potentially undergo an electrocyclic ring-closing or ring-opening reaction under thermal or photochemical conditions. dspmuranchi.ac.in

Sigmatropic Rearrangements: As mentioned in section 4.5, the Claisen rearrangement is a type of wikipedia.orgwikipedia.org-sigmatropic rearrangement. 182.160.97 Other sigmatropic rearrangements could be envisaged for appropriately designed derivatives.

Synthesis and Characterization of Derivatives and Analogues of 3 4 Chlorophenoxy Methyl Aniline

Systematic Structural Modifications

The core structure of 3-((4-Chlorophenoxy)methyl)aniline serves as a versatile template for a variety of chemical modifications. These alterations are primarily focused on understanding the electronic and steric influences on the molecule's reactivity and properties.

Substituent Effects on Reactivity and Electronic Properties

Research on related aniline (B41778) derivatives has shown that the electronic effect of substituents can be a critical factor in their reactivity. For instance, in three-component reactions to form meta-substituted anilines, the electron-withdrawing power of a substituent on a 1,3-diketone precursor plays a pivotal role. beilstein-journals.orgnih.govresearchgate.net Generally, 1,3-diketones with substituents having Hammett constants (σm or σp) greater than 0.300 are effective for condensation reactions with alkylamines. beilstein-journals.org For less nucleophilic arylamines, even stronger electron-withdrawing groups are necessary. beilstein-journals.org

While specific studies on this compound are limited, it is established that the reaction of anilines bearing various functional groups, including those with both electron-donating and electron-withdrawing properties, can proceed efficiently in certain synthetic protocols, suggesting that the electronic effect of substituents can sometimes be negligible depending on the reaction conditions. royalsocietypublishing.org

Table 1: Predicted Substituent Effects on the Reactivity of this compound Derivatives

| Substituent on Aniline Ring | Substituent Type | Expected Effect on Amino Group Nucleophilicity | Predicted Impact on Reactivity in Electrophilic Aromatic Substitution |

| -OCH₃ | Electron-Donating | Increased | Activation of the ring |

| -NO₂ | Electron-Withdrawing | Decreased | Deactivation of the ring |

| -CH₃ | Electron-Donating | Increased | Activation of the ring |

| -Br | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Slightly Decreased | Weak deactivation of the ring |

This table is a predictive representation based on general principles of organic chemistry and findings from related aniline compounds.

Positional Isomer Exploration

The exploration of positional isomers of this compound, such as 2-((4-Chlorophenoxy)methyl)aniline and 4-((4-Chlorophenoxy)methyl)aniline, is crucial for understanding structure-activity relationships. The position of the amino group relative to the chlorophenoxymethyl substituent can dramatically alter the molecule's conformation, electronic properties, and potential biological activity. For example, the synthesis of meta-substituted anilines is often challenging due to the ortho- and para-directing nature of the amino group. beilstein-journals.orgnih.govresearchgate.net

The synthesis of specific positional isomers often requires tailored synthetic strategies. For instance, the preparation of 3-Chloro-4-(4-chlorophenoxy)aniline involves a distinct synthetic route. sigmaaldrich.comepa.gov Similarly, the synthesis of 3-Chloro-4-[(3-chlorophenoxy)methyl]aniline highlights the methods used to create specific substitution patterns. nih.gov

Homologation and Chain Extension Studies

Homologation, the process of extending a molecule by a constant unit, such as a methylene (B1212753) group, has been applied to the this compound scaffold. These studies primarily involve modifying the linker between the aniline and the chlorophenoxy moieties. Extending the ether linkage, for instance, can provide insights into the optimal spatial arrangement for potential molecular interactions.

Development of Polyfunctionalized Analogues

The synthesis of polyfunctionalized analogues of this compound involves introducing multiple functional groups to the core structure. This can lead to compounds with enhanced or entirely new properties. For example, the introduction of additional halogen atoms, nitro groups, or methoxy (B1213986) groups can fine-tune the electronic and lipophilic character of the molecule.

The synthesis of compounds like 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline demonstrates the incorporation of multiple functional groups, including an additional chloro group and a nitro-substituted heterocyclic moiety. researchgate.net

Synthesis of Heterocyclic Compounds Incorporating the this compound Scaffold

The aniline functional group in this compound is a versatile handle for the construction of various heterocyclic systems. These reactions often lead to complex molecules with potential applications in medicinal chemistry and materials science.

One common approach is the condensation of the aniline with carbonyl compounds to form imines (Schiff bases), which can then undergo further cyclization reactions. researchgate.net For example, the reaction of anilines with 1,3-diketones can lead to the formation of substituted anilines and subsequently to benzannulation products. beilstein-journals.orgnih.govresearchgate.net

The this compound scaffold can also be incorporated into more complex heterocyclic systems like quinazolines. ijcce.ac.ir The synthesis of 4-anilinoquinazoline (B1210976) derivatives often involves the reaction of a substituted aniline with a quinazoline (B50416) precursor. ijcce.ac.ir Furthermore, the aniline moiety can be used to form oxadiazole-containing structures, as seen in the synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues. nih.govnih.gov The synthesis of morpholine (B109124) and pyrrolo[1,4]benzodiazepine derivatives also highlights the utility of aniline precursors in constructing diverse heterocyclic frameworks. mdpi.comresearchgate.net

Table 2: Examples of Heterocyclic Systems Derived from Aniline Precursors

| Heterocyclic System | General Synthetic Approach | Potential Application Areas |

| Quinoline | Friedländer annulation | Emitting organic phosphors scirp.org |

| Quinazoline | Reaction with a substituted anthranilic acid or its derivative | Anticancer agents ijcce.ac.ir |

| 1,3,4-Oxadiazole | Cyclization of an N-acylthiosemicarbazide precursor | Anticancer, antibacterial nih.govnih.gov |

| Morpholine | Reaction of an amine with a dihaloalkane or a related dielectrophile | Synthetic building blocks researchgate.net |

| Pyrrolo[1,4]benzodiazepine | Multi-step synthesis involving cyclization of an appropriate amino acid derivative | Anticancer agents mdpi.com |

This table provides examples of heterocyclic systems that can be synthesized from aniline precursors, illustrating the potential for diversification of the this compound scaffold.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 4 Chlorophenoxy Methyl Aniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are crucial for assigning every proton and carbon atom in the 3-((4-Chlorophenoxy)methyl)aniline molecule.

Based on the structure, which features a 1,3-disubstituted aniline (B41778) ring and a 1,4-disubstituted chlorobenzene (B131634) ring, distinct patterns of chemical shifts and spin-spin couplings are anticipated. The electron-donating amine group (-NH₂) on one ring and the electron-withdrawing chlorine atom (-Cl) and ether linkage (-O-) on the other create unique electronic environments for the aromatic protons and carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts:

The following table outlines the predicted chemical shift (δ) ranges for the primary nuclei in this compound, typically dissolved in a solvent like CDCl₃ or DMSO-d₆.

| Atom Type | Predicted δ (ppm) | Rationale |

| ¹H NMR | ||

| Aromatic H (Aniline Ring) | 6.5 - 7.2 | Shielded by the -NH₂ group, showing complex splitting patterns (dd, t, s-like). |

| Aromatic H (Chlorophenoxy Ring) | 6.8 - 7.3 | Protons ortho to the ether group are shielded; protons ortho to the chlorine are deshielded. Expect two distinct doublets (AA'BB' system). |

| Methylene (B1212753) H (-CH₂-) | ~5.0 | Deshielded position between an oxygen atom and an aromatic ring. Appears as a singlet. |

| Amine H (-NH₂) | 3.5 - 4.5 | Broad singlet, chemical shift can vary with concentration and solvent. |

| ¹³C NMR | ||

| Aromatic C (Aniline Ring) | 113 - 148 | C-N carbon is highly deshielded; other carbons show shifts influenced by the meta-substitution pattern. |

| Aromatic C (Chlorophenoxy Ring) | 115 - 158 | C-O and C-Cl carbons are highly deshielded. |

| Methylene C (-CH₂-) | ~69 | Typical range for a benzylic ether carbon. |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential for assembling the molecular puzzle by establishing through-bond and through-space correlations. slideshare.netsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. sdsu.edu For this compound, COSY would be critical for:

Confirming the connectivity of adjacent protons on the aniline ring.

Verifying the coupling between the ortho and meta protons on the 4-chlorophenoxy ring.

No cross-peaks would be expected for the -CH₂- and -NH₂ protons as they are typically singlets with no adjacent protons to couple with.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbon atom they are attached to (¹J_CH coupling). sdsu.eduipb.pt Its primary use would be to:

Unambiguously assign each aromatic C-H carbon by correlating it to its known proton signal.

Confirm the assignment of the methylene (-CH₂-) carbon at approximately 69 ppm by its strong correlation to the methylene proton singlet at ~5.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most crucial 2D NMR experiment for this structure, as it shows long-range correlations between protons and carbons (typically over two to three bonds, ²J_CH and ³J_CH). sdsu.eduipb.pt This allows for the connection of different molecular fragments. Key expected correlations include:

A correlation from the methylene protons (-CH₂-) to the C1 carbon of the aniline ring and the C1' carbon of the chlorophenoxy ring, unequivocally linking the two aromatic systems through the ether oxygen.

Correlations from the aniline aromatic protons to the methylene carbon.

Correlations from the chlorophenoxy aromatic protons to the methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. science.gov It can help confirm the conformation of the molecule, for instance, by showing through-space interactions between the methylene (-CH₂-) protons and the protons at the C2 position of the aniline ring and the C2'/C6' positions of the chlorophenoxy ring.

Expected Key 2D NMR Correlations:

| Experiment | Correlating Nuclei | Type of Information |

| COSY | Aromatic H ↔ Adjacent Aromatic H | Confirms proton positions on each aromatic ring. |

| HSQC | -CH₂- (¹H) ↔ -CH₂- (¹³C) | Links the key methylene proton and carbon signals. |

| Aromatic C-H (¹H) ↔ Aromatic C-H (¹³C) | Assigns all protonated aromatic carbons. | |

| HMBC | -CH₂- (¹H) ↔ C1 (Aniline Ring) | Confirms connectivity of the benzyl (B1604629) group to the aniline ring. |

| -CH₂- (¹H) ↔ C1' (Chlorophenoxy Ring) | Confirms connectivity of the ether to the chlorophenoxy ring. | |

| NOESY | -CH₂- (¹H) ↔ H2 (Aniline Ring) | Provides conformational information about the ether linkage. |

Solid-State NMR Spectroscopy

Solid-State NMR (ssNMR) provides valuable information about the structure, conformation, and dynamics of molecules in their solid, crystalline state. Unlike solution NMR, ssNMR can distinguish between different crystalline forms (polymorphs), which may exhibit different physical properties. For this compound, ssNMR could be employed to:

Study molecular packing in the crystal lattice.

Determine the number of non-equivalent molecules in the crystallographic unit cell.

Analyze conformational differences that may be averaged out in solution.

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra in the solid phase. To date, no specific solid-state NMR studies have been reported for this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby offering confirmation of molecular weight and structural details.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the calculation of the elemental formula, providing definitive confirmation of the compound's identity. For this compound, the expected monoisotopic mass can be calculated. nih.gov

Calculated Exact Mass for C₁₃H₁₂ClNO:

| Ion Species | Calculated Exact Mass (m/z) |

| [M]⁺ (C₁₃H₁₂³⁵ClNO)⁺ | 233.06074 |

| [M+H]⁺ (C₁₃H₁₃³⁵ClNO)⁺ | 234.06857 |

The presence of one chlorine atom would also result in a characteristic isotopic pattern, with a second peak at M+2 having approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate molecular structure by isolating a precursor ion and inducing its fragmentation. unt.edu The resulting product ions provide a "fingerprint" that helps map the molecule's connectivity. The analysis of fragmentation patterns is crucial for distinguishing between isomers. nih.govnih.gov

For this compound, the ether linkage is a likely site for initial fragmentation upon ionization. A probable pathway involves the cleavage of the C-O bond, which is a common fragmentation route for benzylic ethers.

Predicted Major Fragments in MS/MS:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 234 ([M+H]⁺) | 106 | C₇H₆ClO (Chlorophenol) | [C₆H₄-NH₂-CH₂]⁺ (Aminobenzyl cation) |

| 234 ([M+H]⁺) | 129 | C₇H₈N (Aminobenzyl radical) | [Cl-C₆H₄-O]⁺ (Chlorophenoxy cation) |

The most likely fragmentation would involve the loss of chlorophenol as a neutral molecule, leading to a stable aminobenzyl cation at m/z 106. This fragment would be a strong diagnostic peak in the MS/MS spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies (wavenumbers), making these methods excellent for functional group identification.

The spectrum of this compound would be characterized by several key vibrational bands. nih.govnih.govmdpi.com

Predicted Vibrational Frequencies:

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3350 - 3500 (Two sharp bands) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (-CH₂-) | C-H Symmetric & Asymmetric Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 (Multiple bands) |

| Amine (-NH₂) | N-H Scissoring | 1590 - 1650 |

| Ether (-C-O-C-) | C-O Asymmetric Stretch | 1200 - 1275 (Strong band) |

| Ether (-C-O-C-) | C-O Symmetric Stretch | 1000 - 1075 |

| Aryl-Cl | C-Cl Stretch | 1085 - 1095 |

The combination of a strong, broad C-O stretching band from the ether, two sharp N-H stretching bands from the primary amine, and characteristic aromatic C=C stretching bands would provide a clear spectroscopic signature for this molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the electronic structure of the molecule, providing valuable information about conjugated systems and chromophores.

For a compound like this compound, one would expect to observe absorption bands corresponding to π → π* transitions of the aromatic rings and n → π* transitions associated with the non-bonding electrons of the nitrogen in the aniline moiety and the oxygen of the ether linkage. The specific wavelengths (λmax) and molar absorptivities (ε) of these transitions would be influenced by the substitution pattern and the electronic communication between the aniline and chlorophenoxy rings.

However, a detailed search of scientific literature did not reveal any published UV-Vis spectra or specific absorption data for this compound.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Transition | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent |

| π → π | Data not available | Data not available | Data not available |

| n → π | Data not available | Data not available | Data not available |

| Note: This table is for illustrative purposes only. Specific experimental data for this compound is not currently available in the searched scientific literature. |

X-ray Diffraction (XRD) for Single Crystal Structure Elucidation

To perform single-crystal XRD, a well-ordered single crystal of the compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

A search for the crystal structure of this compound in crystallographic databases and the broader scientific literature did not yield any results. Consequently, key crystallographic parameters such as the crystal system, space group, and unit cell dimensions for this specific compound are not available.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Note: This table is for illustrative purposes only. Specific experimental data for this compound is not currently available in the searched scientific literature. |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most widely used methods in analytical chemistry.

HPLC is a versatile technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For a compound like this compound, reversed-phase HPLC would likely be the method of choice, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water).

The retention time of the compound would be a key parameter for its identification under specific chromatographic conditions (i.e., column type, mobile phase composition, flow rate, and temperature). The area under the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination.

Despite the suitability of HPLC for analyzing such compounds, a specific HPLC method or retention data for this compound has not been reported in the available literature.

Table 3: Hypothetical HPLC Parameters for this compound

| Parameter | Condition |

| Column | Data not available |

| Mobile Phase | Data not available |

| Flow Rate | Data not available |

| Detection Wavelength | Data not available |

| Retention Time | Data not available |

| Note: This table is for illustrative purposes only. Specific experimental data for this compound is not currently available in the searched scientific literature. |

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. In GC, volatile compounds are separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for definitive identification.

For this compound, GC-MS analysis would provide its retention time and a mass spectrum characterized by a molecular ion peak and various fragment ions corresponding to the cleavage of the molecule. This technique is highly sensitive and can be used for both qualitative identification and quantitative analysis.

A search of the scientific literature did not uncover any published GC-MS studies or data, such as retention times or mass spectra, for this compound. While methods for related anilines and chlorophenolic compounds exist, specific data for the title compound is absent. epa.govd-nb.inforesearchgate.netthermofisher.com

Table 4: Hypothetical GC-MS Data for this compound

| Parameter | Value |

| GC Column | Data not available |

| Oven Program | Data not available |

| Retention Time | Data not available |

| Molecular Ion (m/z) | Data not available |

| Key Fragment Ions (m/z) | Data not available |

| Note: This table is for illustrative purposes only. Specific experimental data for this compound is not currently available in the searched scientific literature. |

Applications of 3 4 Chlorophenoxy Methyl Aniline in Advanced Organic Synthesis

Precursor for Complex Organic Molecules

The structural motifs present in 3-((4-Chlorophenoxy)methyl)aniline make it an attractive starting material for the synthesis of a wide array of more complex organic molecules. The primary amine group on the aniline (B41778) ring can readily undergo a variety of chemical transformations, including acylation, alkylation, and diazotization, while the ether linkage and the chlorinated aromatic ring offer further sites for modification.

Pharmaceuticals (as a synthetic intermediate)

The aniline and substituted phenoxy ether moieties are common features in many biologically active compounds. Consequently, this compound serves as a valuable intermediate in the synthesis of potential pharmaceutical agents. For instance, anilines are key components in the synthesis of various kinase inhibitors, which are a major class of anticancer drugs. The general structure of this compound provides a framework that can be elaborated to target specific enzyme active sites.

Research has shown that Schiff bases, which can be formed from anilines, are used as starting materials in the synthesis of important drugs, including antibiotics and antitumor substances. researchgate.net The reaction of this compound with appropriate aldehydes or ketones can lead to the formation of Schiff base intermediates, which can then be further modified to produce compounds with potential therapeutic value. For example, the synthesis of novel 4-anilinoquinazoline (B1210976) derivatives, which have shown cytotoxic activity against cancer cell lines, often involves aniline precursors. ijcce.ac.ir While direct synthesis of a marketed drug from this compound is not prominently documented, its structural elements are analogous to intermediates used in the development of such compounds.

Table 1: Potential Pharmaceutical Scaffolds Derived from this compound

| Scaffold | Potential Therapeutic Area | Synthetic Transformation |

|---|---|---|

| Quinazoline (B50416) Derivatives | Anticancer | Cyclocondensation with a suitable reagent |

| Substituted Benzamides | Antiviral, Antimicrobial | Acylation of the aniline |

| Diarylethers | Various | Further functionalization of the aromatic rings |

Agrochemicals (as a synthetic intermediate)

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the synthesis of novel organic molecules. Substituted anilines are crucial intermediates in the production of many pesticides. google.comgoogle.com For example, 3-chloro-4-methylaniline (B146341) is a key raw material for the synthesis of the herbicide green wheat. google.com The structural features of this compound, particularly the chlorinated phenyl ring, are known to contribute to the biological activity of many agrochemicals by influencing their lipophilicity and metabolic stability.

The synthesis of various pesticides involves the reaction of substituted anilines with other chemical entities to create the final active ingredient. The amine group of this compound can be converted into a variety of functional groups common in agrochemicals, such as ureas, amides, and carbamates.

Role as a Key Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single reaction vessel to form a product that contains significant portions of all the starting materials. The aniline functionality of this compound makes it an ideal candidate for participation in various MCRs.

One notable example is the Ugi reaction, a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. By employing this compound as the amine component, a diverse library of complex peptidomimetic structures can be rapidly generated. Similarly, it can participate in other MCRs such as the Mannich reaction and the Biginelli reaction, leading to the efficient synthesis of complex heterocyclic scaffolds. The use of this building block in MCRs allows for the rapid generation of molecular diversity, which is highly valuable in drug discovery and materials science. A one-pot three-component synthesis of substituted meta-hetarylanilines from heterocycle-substituted 1,3-diketones has been developed, highlighting the utility of anilines in such convergent synthetic strategies. beilstein-journals.org

Utilization in Retrosynthetic Analysis of Target Compounds

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. ias.ac.inicj-e.orgyoutube.comslideshare.net It involves breaking down a complex target molecule into simpler, commercially available starting materials. The structure of this compound makes it a logical "synthon" or synthetic equivalent in the retrosynthesis of more complex molecules containing the 3-amino-benzyloxyphenoxy motif.

When a target molecule contains this specific structural unit, a chemist can envision a disconnection at the bonds formed from the aniline nitrogen. For example, an amide linkage in a target molecule could be retrosynthetically cleaved to reveal this compound and a carboxylic acid as the precursor fragments. This strategy simplifies the synthetic planning process by identifying a key, readily available building block. The disconnection approach often focuses on breaking bonds next to heteroatoms, making the C-N bond of the aniline a prime target for retrosynthetic analysis. ias.ac.inicj-e.org

Table 2: Retrosynthetic Disconnections Involving this compound

| Target Moiety | Disconnection Strategy | Precursors |

|---|---|---|

| Amide | C-N bond cleavage | This compound and a carboxylic acid |

| Urea | C-N bond cleavage | This compound and an isocyanate |

| Secondary Amine | Reductive amination | This compound and an aldehyde/ketone |

Scaffold for Combinatorial Chemistry Libraries

Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules in a short period. The core structure of this compound serves as an excellent scaffold for the generation of combinatorial libraries. The primary amine group provides a convenient handle for attaching a wide variety of building blocks.

By reacting this compound with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates, a library of amides, sulfonamides, or ureas can be generated. Furthermore, the aromatic rings can be subjected to various substitution reactions to introduce additional diversity. This approach allows for the systematic exploration of the chemical space around the core scaffold, which is a crucial step in the search for new bioactive compounds. The aniline moiety is a common starting point in the creation of such libraries due to its reliable reactivity. beilstein-journals.org

No Publicly Available Research Found on the Coordination Chemistry of this compound

Following a comprehensive review of scientific literature and patent databases, it has been determined that there is no published research on the coordination chemistry and ligand applications of the specific chemical compound this compound. As a result, it is not possible to generate a detailed, scientifically accurate article on this topic as requested.

Extensive searches were conducted to locate information regarding the synthesis of metal complexes using this compound, investigations into its metal-ligand bonding, spectroscopic characterization of its coordination compounds, its potential as a chiral ligand, or its use in supramolecular assemblies. These searches, which included scholarly databases, chemical reference repositories, and patent archives, yielded no specific results for this particular molecule.

The provided outline requests in-depth analysis and detailed research findings for the following sections:

Coordination Chemistry and Ligand Applications of 3 4 Chlorophenoxy Methyl Aniline

Ligand in Supramolecular Assemblies and Architectures

Without any primary research, peer-reviewed articles, or even preliminary communications on the coordination behavior of 3-((4-Chlorophenoxy)methyl)aniline, any attempt to create content for these sections would be speculative and would not meet the required standards of scientific accuracy and verifiable data. The generation of data tables and detailed research findings is unachievable in the absence of experimental results.

While the broader classes of aniline (B41778) and phenoxy ether compounds are known to act as ligands in coordination chemistry, the specific electronic and steric effects of the 4-chlorophenoxy and methyl substituents on the aniline backbone of this particular molecule have not been explored in the available scientific literature. Therefore, any discussion of its potential coordination behavior would be purely theoretical and could not be substantiated with factual research findings as stipulated.

Given the strict instructions to focus solely on this compound and to provide detailed, research-based content, the lack of available data precludes the creation of the requested article.

Table of Compounds Mentioned

Polymer Chemistry and Materials Science Applications

Monomer in Polymer Synthesis (e.g., Polyimides, Polyamides, Polyurethanes)

The amine functionality of 3-((4-Chlorophenoxy)methyl)aniline allows it to act as a diamine monomer equivalent in polycondensation reactions.

Polyamides: In the synthesis of polyamides, this aniline (B41778) derivative could react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides). The general reaction would proceed via amidation to form a repeating amide linkage. The bulky 3-((4-chlorophenoxy)methyl) substituent would likely disrupt the chain packing and hydrogen bonding that are characteristic of traditional polyamides like Nylon. This could lead to more amorphous polymers with increased solubility in organic solvents but potentially lower melting points and tensile strengths compared to their unsubstituted counterparts. Research on other substituted anilines in polyamide synthesis has shown that such modifications can be a viable strategy to produce more processable aromatic polyamides (aramids).

Polyimides: For polyimide synthesis, this compound could be reacted with dianhydrides in a two-step process. The first step would involve the formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration (imidization) step, typically through thermal treatment or chemical means, to yield the final polyimide. The incorporation of the flexible ether linkage and the bulky side group from the aniline monomer could enhance the solubility and processability of the resulting polyimides, which are often intractable. This approach is a common strategy to create soluble and processable high-performance polyimides.

Polyurethanes: In polyurethane synthesis, the amine group of this compound can react with isocyanates. Given that it is a primary amine, it would react readily with diisocyanates to form polyureas, which are a class of polyurethanes. The resulting polymers would likely exhibit modified thermal and mechanical properties due to the introduction of the chlorophenoxy group.

Cross-linking Agent in Polymer Networks

While primary amines can be used as cross-linking agents, the monofunctional nature of this compound (having only one primary amine group) makes it an unlikely candidate for traditional cross-linking, which typically requires at least two reactive sites per molecule to form a network. However, it could potentially be used as a chain terminator or a modifying agent in certain polymerization systems to control molecular weight and network density. It is more conceivable that a di-functionalized version of this molecule would be a more effective cross-linking agent. For instance, related aromatic diamines are widely used as curing agents for epoxy resins and in the formation of cross-linked polyurethane networks.

Incorporation into Functionalized Polymers

The synthesis of functional polymers often involves the use of monomers that carry specific functional groups. The 4-chlorophenoxy group in this compound can be considered a functional group that imparts specific properties to the polymer. Polymers incorporating this moiety would be inherently functionalized with a halogenated aromatic ether. This could potentially enhance flame retardancy, modify the refractive index, and influence the polymer's interaction with other materials and solvents. Research on other halogenated monomers has demonstrated their utility in creating polymers with enhanced thermal stability and flame resistance.